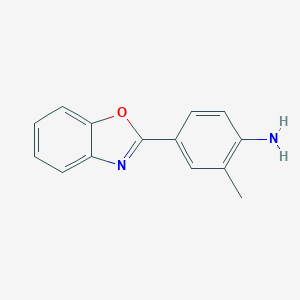

4-(1,3-Benzoxazol-2-yl)-2-methylaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-benzoxazol-2-yl)-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-9-8-10(6-7-11(9)15)14-16-12-4-2-3-5-13(12)17-14/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABVMKKSXLVXFQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30388181 | |

| Record name | 4-(1,3-benzoxazol-2-yl)-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

792946-65-7 | |

| Record name | 4-(1,3-benzoxazol-2-yl)-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 1,3 Benzoxazol 2 Yl 2 Methylaniline and Its Analogs

Condensation-Based Synthesis Approaches

The most prevalent and direct method for synthesizing the benzoxazole (B165842) core of 4-(1,3-Benzoxazol-2-yl)-2-methylaniline involves the condensation of a 2-aminophenol (B121084) derivative with a carboxylic acid or its equivalent. This approach is foundational in benzoxazole chemistry and can be adapted to produce a wide array of substituted analogs.

Reactions Involving 2-Aminophenol Precursors

The cornerstone of benzoxazole synthesis is the reaction between a 2-aminophenol and a carboxylic acid or its derivative. In the context of synthesizing this compound, this would conceptually involve the condensation of 2-aminophenol with 4-amino-3-methylbenzoic acid. The reaction proceeds through an initial acylation of the amino group of the 2-aminophenol, followed by an intramolecular cyclization and dehydration to form the benzoxazole ring. Polyphosphoric acid (PPA) is a common medium for this reaction, serving as both a catalyst and a dehydrating agent at elevated temperatures. For instance, the synthesis of 3-(benzo[d]oxazol-2-yl)aniline has been reported by reacting o-aminophenol with aminobenzoic acid in the presence of PPA. researchgate.netckthakurcollege.net

Utilization of Aldehyde and Ketone Reactants

A widely employed alternative to carboxylic acids is the use of aldehydes in the condensation reaction with 2-aminophenols. This method typically involves the initial formation of a Schiff base (phenolic azomethine) intermediate, which then undergoes oxidative cyclization to yield the benzoxazole ring. To synthesize this compound, the reaction would utilize 2-aminophenol and 4-amino-3-methylbenzaldehyde. Various oxidizing agents and catalytic systems can be employed to facilitate this transformation. The use of aldehydes is often preferred due to milder reaction conditions compared to the high temperatures required with carboxylic acids in PPA. nih.gov The reaction of 2-aminophenols with a range of substituted aldehydes has been shown to be a versatile method for producing diverse 2-arylbenzoxazoles. researchgate.net

Ketones can also be used as reactants, leading to the formation of 2,2-disubstituted benzoxazolines, which can then be oxidized to the corresponding benzoxazoles. However, for the synthesis of 2-arylbenzoxazoles like the target compound, aldehydes are the more common carbonyl reactant.

Catalytic Strategies in Benzoxazole Synthesis

Application of Acidic and Basic Catalysts

Both Brønsted and Lewis acids are effective catalysts for the condensation of 2-aminophenols with aldehydes or carboxylic acids. Acid catalysts facilitate the dehydration step in the cyclization process. Common acid catalysts include p-toluenesulfonic acid (p-TsOH), and various metal triflates like samarium(III) triflate [Sm(OTf)3], which has been shown to be an efficient and reusable catalyst for this transformation in aqueous media. organic-chemistry.org Zinc(II) acetate has also been reported as an effective Lewis acid catalyst for the synthesis of benzoxazoles from 2-aminophenol and substituted aldehydes at room temperature. amazonaws.com Nickel sulfate (B86663) is another Lewis acid that has been demonstrated to catalyze this reaction efficiently. amazonaws.com

Basic catalysts can also be employed, particularly in reactions that proceed through different mechanisms, though they are less common for the direct condensation approach.

| Catalyst Type | Example Catalyst | Reactants | Typical Conditions | Yield (%) | Reference |

| Brønsted Acid | p-Toluenesulfonic acid | 2-Aminophenol, α-oxodithioesters | - | Good | organic-chemistry.org |

| Lewis Acid | Samarium(III) triflate | 2-Aminophenol, Aldehydes | Aqueous medium | Good | organic-chemistry.org |

| Lewis Acid | Zinc(II) acetate | 2-Aminophenol, Aldehydes | Room temperature | Moderate to Good | amazonaws.com |

| Lewis Acid | Nickel sulfate | 2-Aminophenol, Aldehydes | Room temperature | 80-91 | amazonaws.com |

| Lewis Acid | Iron(III) chloride | 2-Aminophenol, Aldehydes | Aerobic oxidation | Good | nih.gov |

Heterogeneous Catalysis (e.g., Montmorillonite Clay)

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture and potential for recyclability, aligning with the principles of green chemistry. Montmorillonite clays, such as KSF and K-10, have emerged as effective and environmentally friendly solid acid catalysts for the synthesis of benzoxazoles. tandfonline.comresearchgate.net These clays possess both Brønsted and Lewis acid sites on their surface, which catalyze the condensation and cyclization reactions. tandfonline.commdpi.com The use of montmorillonite KSF clay has been reported for the reaction between 2-aminophenols and β-diketones, demonstrating its versatility. tandfonline.com The reactions are often performed under aerobic conditions, and the catalyst can be recycled multiple times without a significant loss of activity. tandfonline.com Other heterogeneous catalysts include silica-supported ferric chloride and various nanoparticles. ckthakurcollege.netijpbs.com

| Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Montmorillonite KSF | 2-Aminophenol, 1,3-Diketone | Acetonitrile | 90 | - | High |

| Ag@Fe2O3 Nanoparticles | 2-Aminophenol, Benzaldehyde | - | Room Temp | 7 min | 88-97 |

| LAIL@MNP | 2-Aminophenol, Benzaldehyde | Solvent-free (sonication) | 70 | 0.5 | up to 90 |

Advanced Coupling and Rearrangement Reactions

Beyond direct condensation, more advanced synthetic strategies can be employed to construct the this compound framework. These methods often involve multi-step sequences or elegant one-pot procedures that combine multiple transformations.

Tandem reactions, where multiple bond-forming events occur in a single operation without the isolation of intermediates, offer an efficient route to complex molecules. A potential tandem approach to the target molecule could involve an initial coupling reaction to form a precursor that then undergoes intramolecular cyclization. For example, a palladium-catalyzed coupling reaction could be envisioned to construct the C-N bond between a suitably functionalized benzoxazole and an aniline (B41778) derivative.

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction that can be utilized in the synthesis of heterocyclic compounds. nih.govacs.org In the context of benzoxazole synthesis, a Smiles rearrangement could potentially be employed to construct the ether linkage of the oxazole ring or to introduce substituents onto the benzoxazole core. For instance, the synthesis of N-substituted 2-aminobenzoxazoles has been achieved via an intramolecular Smiles rearrangement of S-alkylated thiols derived from benzoxazole-2-thiol. acs.org While a direct application to the synthesis of this compound is not explicitly reported, this type of rearrangement represents a powerful tool for the synthesis of complex benzoxazole derivatives.

Suzuki Cross-Coupling for Derivatization

The Suzuki cross-coupling reaction stands as a powerful and versatile tool for the derivatization of aromatic compounds, including analogs of this compound. This palladium-catalyzed carbon-carbon bond-forming reaction enables the introduction of a wide array of substituents, allowing for the fine-tuning of the molecule's properties.

Research on analogous structures, such as (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, demonstrates the utility of this method. In a typical procedure, an aryl halide (e.g., a bromo-substituted aniline derivative) is reacted with a boronic acid in the presence of a palladium catalyst and a base. The choice of catalyst, ligands, base, and solvent system is critical for the success of the reaction and can be optimized to achieve high yields. For instance, Pd(PPh₃)₄ is a commonly used catalyst, often paired with bases like K₃PO₄ or K₂CO₃. The reaction is typically carried out in a solvent mixture such as dioxane/water.

The Suzuki-Miyaura cross-coupling has been successfully employed for the synthesis of various biaryl and heteroaryl-substituted anilines. The reaction conditions are generally mild, tolerating a variety of functional groups on both coupling partners. This tolerance is particularly advantageous when dealing with complex molecules. The derivatization of analogs of this compound can be envisioned by starting with a halogenated precursor, which can then be coupled with a diverse range of boronic acids to introduce new aryl or heteroaryl moieties.

Table 1: Exemplary Conditions for Suzuki Cross-Coupling of an Analogous Bromo-Aniline Derivative

| Parameter | Condition |

| Aryl Halide | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline |

| Boronic Acid | Various aryl and heteroaryl boronic acids |

| Catalyst | Pd(PPh₃)₄ |

| Base | K₃PO₄ |

| Solvent | Dioxane/H₂O |

| Temperature | 90 °C |

Smiles Rearrangement Pathways in 2-Aminobenzoxazole Synthesis

The Smiles rearrangement is a key intramolecular nucleophilic aromatic substitution reaction utilized in the synthesis of 2-aminobenzoxazoles, the core structure of this compound. This rearrangement provides an efficient pathway to form the C-N bond of the 2-amino group on the benzoxazole ring.

One common strategy involves the use of a precursor containing both a nucleophile and a leaving group on an aromatic ring. For the synthesis of N-substituted 2-aminobenzoxazoles, a typical pathway starts with a benzoxazole-2-thiol. This thiol is first S-alkylated with a reagent that also contains an amino group. The subsequent intramolecular nucleophilic attack of the nitrogen atom onto the C2 position of the benzoxazole ring initiates the rearrangement. This attack forms a spirocyclic intermediate. The final step involves the cleavage of the C-S bond and rearomatization to yield the stable N-substituted 2-aminobenzoxazole.

The reaction mechanism is influenced by the nature of the substituents on the benzoxazole ring and the linker between the nucleophile and the leaving group. The efficiency of the rearrangement can be enhanced by the presence of electron-withdrawing groups on the aromatic ring, which activate it towards nucleophilic attack. Various bases can be employed to facilitate the deprotonation of the nucleophile and promote the reaction.

Table 2: Key Steps in the Smiles Rearrangement for 2-Aminobenzoxazole Synthesis

| Step | Description |

| 1. Precursor Synthesis | S-alkylation of benzoxazole-2-thiol with an amino-containing alkyl halide. |

| 2. Intramolecular Cyclization | Nucleophilic attack of the terminal amine onto the C2 position of the benzoxazole ring. |

| 3. Formation of Spiro Intermediate | A transient spirocyclic intermediate is formed. |

| 4. Rearrangement and Leaving Group Departure | Cleavage of the original C-S bond and rearomatization of the benzoxazole ring. |

| 5. Product Formation | Formation of the N-substituted 2-aminobenzoxazole. |

Purification Techniques for Research-Grade Compounds

Obtaining high-purity this compound and its analogs is essential for accurate characterization and further application. Recrystallization and chromatographic separation are the most common and effective methods for achieving research-grade purity.

Recrystallization Protocols

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The choice of solvent is paramount for a successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature. For 2-aminobenzoxazole derivatives, a variety of solvents can be employed.

In a general procedure, the crude solid is dissolved in a minimum amount of a suitable hot solvent. The hot solution is then filtered to remove any insoluble impurities. Upon slow cooling, the solubility of the compound decreases, leading to the formation of crystals, while the majority of the impurities remain dissolved in the mother liquor. The purified crystals are then collected by filtration and dried. For some 2-aminobenzoxazole derivatives, co-crystals can be formed with acids like fumaric acid and then recrystallized from water to achieve high purity. In some patented procedures for related compounds, recrystallization from a mixture of solvents like acetone and acetonitrile has been reported.

Chromatographic Separation Methods

Chromatographic techniques are widely used for the purification of organic compounds, including this compound and its derivatives. Column chromatography is a particularly common and effective method for separating components of a mixture based on their differential adsorption onto a stationary phase.

For the purification of 2-aminobenzoxazole derivatives, silica gel is a frequently used stationary phase. The choice of the mobile phase, or eluent, is crucial for achieving good separation. A mixture of a non-polar solvent, such as hexane, and a more polar solvent, such as ethyl acetate, is often employed. The polarity of the eluent is gradually increased to elute compounds with different polarities from the column. The progress of the separation is typically monitored by thin-layer chromatography (TLC).

The fractions containing the desired pure compound are collected, combined, and the solvent is removed under reduced pressure to yield the purified product. For instance, in the synthesis of various 2-aminobenzoxazoles, column chromatography using a hexane/ethyl acetate (Hex/EtOAc) gradient is a standard purification step.

Table 3: Common Chromatographic Conditions for 2-Aminobenzoxazole Purification

| Parameter | Description |

| Stationary Phase | Silica Gel |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate (gradient) |

| Detection | Thin-Layer Chromatography (TLC) with UV visualization |

Development of Novel Synthetic Protocols

The development of new and efficient synthetic methods for 2-aminobenzoxazoles is an active area of research, driven by the importance of this structural motif. Novel protocols often aim to improve upon existing methods by offering milder reaction conditions, higher yields, greater substrate scope, or by avoiding the use of toxic reagents.

One innovative approach involves the direct C-H amination of benzoxazoles. While this can be challenging, some methods have been developed using transition-metal catalysts. Another area of development is the use of non-hazardous cyanating agents for the cyclization of 2-aminophenols to form the 2-aminobenzoxazole core. For example, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) has been used as a safer alternative to the highly toxic cyanogen bromide.

Furthermore, one-pot syntheses are being explored to streamline the synthesis of N-substituted 2-aminobenzoxazoles. An efficient one-pot amination of benzoxazole-2-thiol with various amines has been developed, proceeding via an intramolecular Smiles rearrangement. This method is advantageous due to its operational simplicity, wide amine scope, and often metal-free conditions. These novel protocols contribute to the more accessible and sustainable synthesis of this compound and its diverse analogs.

Chemical Reactivity and Transformation Studies of 4 1,3 Benzoxazol 2 Yl 2 Methylaniline

Oxidation Reactions and Product Characterization

The oxidation of aromatic amines can lead to a variety of products, including quinones, azoxy compounds, nitro compounds, and polymeric materials. The specific outcome is highly dependent on the oxidizing agent used and the reaction conditions.

Formation of Quinone Derivatives

The oxidation of the aniline (B41778) ring in 4-(1,3-Benzoxazol-2-yl)-2-methylaniline could potentially lead to the formation of quinone-imine or quinone derivatives. In this theoretical transformation, the amino group and a hydrogen atom from the ring are replaced by oxygen atoms, forming a cyclohexadienedione structure. The presence of the methyl group and the bulky benzoxazole (B165842) substituent would influence the regioselectivity and feasibility of this oxidation. While this reaction is known for simpler anilines, specific studies documenting the formation of quinone derivatives from this compound are not prevalent in the reviewed literature.

Investigation of Oxidizing Agent Specificity

The choice of an oxidizing agent is critical in determining the product of an aniline oxidation. Different agents exhibit varying levels of selectivity. For instance, strong oxidants might lead to degradation of the molecule, while milder or more specific reagents could yield well-defined products. An organocatalytic approach using agents like 2,2,2-trifluoroacetophenone (B138007) in the presence of hydrogen peroxide has been used for the selective oxidation of substituted anilines to azoxybenzenes or nitro compounds. rsc.org The application of such specific agents to this compound would be a subject for empirical investigation.

Table 1: Potential Oxidizing Agents and Expected Products

| Oxidizing Agent | Potential Product Class | Notes |

|---|---|---|

| Potassium Dichromate/Sulfuric Acid | Quinone/Polymeric materials | Harsh conditions, may lead to complex mixtures. |

| Hydrogen Peroxide with Catalyst | Azoxybenzenes, Nitro Compounds | Can be selective depending on the catalyst and conditions. rsc.org |

| Fremy's Salt (Potassium nitrosodisulfonate) | Quinone-imines | Known for converting p-substituted anilines to quinones. |

Reduction Reactions of Nitro Groups to Amines

The compound this compound is itself the product of a reduction reaction. Its synthesis typically involves the reduction of the corresponding nitro compound, 2-(3-methyl-4-nitrophenyl)-1,3-benzoxazole. This transformation is a fundamental step in aromatic chemistry, converting an electron-withdrawing nitro group (-NO2) into an electron-donating amino group (-NH2).

A variety of reducing agents can be employed for this purpose, with the choice often depending on factors like cost, scale, and tolerance of other functional groups. Common methods include catalytic hydrogenation and metal/acid reductions. For instance, the reduction of similar nitroaromatic compounds has been effectively carried out using Co(II) complexes as catalysts with sodium borohydride (B1222165) (NaBH4) as the reducing agent. researchcommons.org Another established method involves the use of zinc and ammonium (B1175870) chloride. nih.gov

Table 2: Common Reagents for Nitro Group Reduction

| Reagent/Catalyst | Conditions | Advantage |

|---|---|---|

| H2, Pd/C (Palladium on Carbon) | Methanol/Ethanol (B145695), room temp. | High yield, clean reaction. korea.ac.kr |

| SnCl2·2H2O (Tin(II) Chloride) | Ethanol, reflux | Effective for aromatic nitro compounds. |

| Fe/HCl (Iron in Hydrochloric Acid) | Aqueous/Ethanol, reflux | Classical, cost-effective method. |

Electrophilic Substitution Reactions on the Benzoxazole Ring

The benzoxazole ring system is generally considered to be electron-deficient and therefore relatively unreactive towards electrophilic substitution. In the case of this compound, the aniline ring is highly activated by the electron-donating amino group and, to a lesser extent, the methyl group. Consequently, electrophilic attack is overwhelmingly favored to occur on the aniline ring rather than the benzoxazole moiety. Positions ortho and para to the powerful activating amino group are the most likely sites for substitution. Given that the para position is blocked, substitution would be directed to the positions ortho to the amine.

Condensation Reactions Leading to Imine Formation (Schiff Bases)

The primary amino group of this compound can readily undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. This reaction typically involves acid or base catalysis and the removal of water to drive the equilibrium towards the product. The resulting Schiff bases incorporate the benzoxazole scaffold and have potential applications in coordination chemistry and materials science.

The synthesis is generally straightforward, often involving refluxing equimolar amounts of the aniline and the carbonyl compound in a solvent like ethanol or methanol. nih.gov Sonochemical methods, using ultrasound, have also been shown to accelerate Schiff base formation, sometimes yielding products in minutes. nih.gov

General Reaction Scheme: (this compound) + R-CHO ⇌ (Schiff Base) + H₂O

Azo Dye Synthesis from Aniline Precursors

Primary aromatic amines are key precursors for the synthesis of azo dyes. The process is a two-step reaction. unb.canih.gov First, the primary amine, this compound, is treated with a cold solution of nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl), to form a diazonium salt. youtube.comeprojectguide.com This reaction, known as diazotization, must be carried out at low temperatures (0–5 °C) as diazonium salts are generally unstable.

Advanced Spectroscopic and Structural Elucidation Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of various nuclei, such as ¹H, ¹³C, and ¹⁵N.

Proton NMR (¹H-NMR) AnalysisA hypothetical ¹H-NMR spectrum of 4-(1,3-Benzoxazol-2-yl)-2-methylaniline would provide information on the number of different types of protons and their neighboring environments.

Aromatic Protons: The protons on the benzoxazole (B165842) and methylaniline rings would typically appear in the aromatic region (approximately δ 6.5-8.5 ppm). The specific chemical shifts, splitting patterns (e.g., singlets, doublets, triplets), and coupling constants (J values) would depend on their position and the electronic influence of the substituents.

Amine (NH₂) Protons: The protons of the primary amine group would likely appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature.

Methyl (CH₃) Protons: The protons of the methyl group attached to the aniline (B41778) ring would appear as a singlet in the upfield region (typically δ 2.0-2.5 ppm).

Carbon-13 NMR (¹³C-NMR) AnalysisThe ¹³C-NMR spectrum would show distinct signals for each unique carbon atom in the molecule.

Aromatic Carbons: The numerous carbons of the fused ring systems would generate a cluster of signals in the downfield region (typically δ 110-160 ppm).

Benzoxazole C2 Carbon: The carbon atom at position 2 of the benzoxazole ring, situated between the oxygen and nitrogen atoms, is characteristically deshielded and would be expected to appear at a high chemical shift (often >160 ppm).

Methyl Carbon: The carbon of the methyl group would produce a signal in the upfield region of the spectrum (typically δ 15-25 ppm).

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Structural Assignment2D NMR experiments are crucial for unambiguously assigning the signals from 1D NMR spectra and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other (typically separated by two or three bonds), helping to piece together the different spin systems within the aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms they are directly attached to, allowing for the definitive assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is particularly powerful for identifying connections across quaternary (non-protonated) carbons and for linking the different fragments of the molecule, such as connecting the aniline and benzoxazole moieties.

Vibrational Spectroscopy (IR and Raman) Studies

Vibrational spectroscopy measures the energy of molecular vibrations (stretching, bending, etc.), which correspond to specific functional groups.

Fourier-Transform Infrared (FT-IR) SpectroscopyAn FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.

N-H Stretching: The amine group would typically exhibit one or two sharp to medium bands in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group would be just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the oxazole ring and the C=C bonds in the aromatic rings would appear in the 1500-1650 cm⁻¹ region.

C-O Stretching: The C-O-C stretching of the benzoxazole ether linkage typically appears in the 1200-1270 cm⁻¹ range.

C-N Stretching: The aromatic carbon-nitrogen bond stretch would be visible in the 1250-1360 cm⁻¹ region.

Without experimental data, any further discussion would be speculative. The synthesis and full spectroscopic characterization of this compound would be a valuable contribution to the chemical literature.

Raman Spectroscopy Applications

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a specific fingerprint of its structure. For benzoxazole derivatives, Raman spectroscopy is instrumental in characterizing the vibrations of the fused ring system.

While specific Raman spectra for this compound are not widely published, analysis of related benzoxazole structures provides insight into the expected vibrational modes. esisresearch.org Key Raman bands for the benzoxazole core are associated with C=N stretching, C-O-C stretching, and various ring breathing and deformation modes. For instance, the C=N stretching skeletal band in benzoxazoles is typically observed in the range of 1517–1672 cm⁻¹. esisresearch.org The symmetric C-O-C stretching vibration is reported around 1066-1079 cm⁻¹, while the asymmetric stretch appears at higher wavenumbers, around 1146 cm⁻¹. esisresearch.org The presence of the 2-methylaniline substituent would introduce additional bands corresponding to the C-C and C-H vibrations of the aniline ring and the methyl group. Isotopic substitution studies on related benzoxazine (B1645224) structures have been used to precisely assign vibrational modes, confirming that certain characteristic bands are a mixture of the O–C stretching of the oxazine ring and phenolic ring vibrational modes. conicet.gov.ar This technique is crucial for understanding the structural integrity and molecular interactions of the compound.

Table 1: Representative Raman Bands for Benzoxazole Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

| C=N Stretch | 1517 - 1672 | esisresearch.org |

| Asymmetric C-O-C Stretch | ~1146 | esisresearch.org |

| Symmetric C-O-C Stretch | 1063 - 1079 | esisresearch.org |

| CH₂ Wagging | ~1282 | esisresearch.org |

| CH₂ Twisting | ~1237 | esisresearch.org |

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of a molecule's elemental formula. This is a definitive method for confirming the identity of a synthesized compound like this compound. The exact mass of the molecular ion is compared with the theoretical mass calculated from its chemical formula (C₁₄H₁₂N₂O). For example, the related compound 5-(1,3-benzoxazol-2-yl)-2-methylaniline has a theoretical monoisotopic mass of 224.09496 Da. HRMS analysis is crucial for distinguishing between isomers and confirming the successful synthesis of the target molecule. rrpharmacology.ru In studies of other benzoxazole derivatives, HRMS has been used to confirm the structures of newly synthesized compounds by matching the experimental m/z values with the theoretical values. mdpi.com

Table 2: Molecular Formula and Mass Data for Isomeric Benzoxazolyl-methylanilines

| Compound Name | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

| This compound | C₁₄H₁₂N₂O | 224.09496 |

| 5-(1,3-Benzoxazol-2-yl)-2-methylaniline | C₁₄H₁₂N₂O | 224.09496 |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is widely used for the analysis of benzoxazole derivatives to assess purity, identify impurities, and study metabolites. nih.govmdpi.com In the context of this compound, LC-MS would be employed to separate the compound from reaction byproducts or from a complex matrix. The subsequent mass analysis provides the molecular weight of the eluting compound, confirming its identity. LC-MS/MS, a tandem mass spectrometry technique, can be used to fragment the parent ion, yielding structural information that helps in the unambiguous identification of metabolites or degradation products by analyzing characteristic fragmentation patterns. rrpharmacology.rumdpi.com

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, including UV-Visible absorption and fluorescence, provides insights into the electronic structure and photophysical properties of molecules.

Benzoxazole derivatives are known to be strong absorbers of ultraviolet (UV) radiation. scielo.br The UV-Vis absorption spectrum of this compound is expected to show intense absorption bands in the UVA (320-400 nm) and UVB (290-320 nm) regions. scielo.br Studies on various 2-(hydroxyphenyl)benzoxazole derivatives show maximum absorption wavelengths (λmax) ranging from 336 to 374 nm. scielo.br For example, one derivative in ethanol (B145695) exhibited a λmax at 336 nm with a molar extinction coefficient (εmax) of 1.83 × 10⁴ mol⁻¹ cm⁻¹. scielo.br The position and intensity of these absorption bands are influenced by the solvent polarity and the nature of the substituents on the benzoxazole and phenyl rings. nih.govbiointerfaceresearch.com Generally, an increase in solvent polarity can lead to shifts in the absorption maxima, a phenomenon known as solvatochromism. slideshare.net

Table 3: Representative UV-Vis Absorption Data for Benzoxazole Derivatives

| Compound Class | Solvent | λmax (nm) | εmax (mol⁻¹ cm⁻¹) | Reference |

| 2-(2'-hydroxyphenyl)benzoxazoles | Ethanol | 336 - 374 | ~1.83 x 10⁴ | scielo.br |

| 2-phenyl-naphthoxazole | Various | Insensitive to polarity | - | nih.gov |

Many benzoxazole derivatives are not only strong UV absorbers but also exhibit fluorescence, making them useful as fluorescent probes and materials for organic light-emitting diodes (OLEDs). mdpi.commdpi.com The fluorescence emission of these compounds is often sensitive to the surrounding environment. For instance, the fluorescence spectra of naphthoxazole derivatives show a significant solvatochromic effect, with large Stokes shifts observed as solvent polarity changes. nih.gov This indicates a substantial increase in the dipole moment upon excitation, characteristic of an intramolecular charge-transfer (ICT) excited state. nih.gov

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a critical parameter. For 2-phenylbenzoxazole derivatives, quantum yields can be quite high, with values up to 64% reported for a fluorosulfate derivative in acetonitrile. mdpi.comnih.gov The quantum yield is highly dependent on the molecular structure and the solvent. For some 2-(hydroxyphenyl)benzoxazole derivatives, the fluorescence quantum yield of the tautomer formed in the excited state is observed to decrease from benzimidazole to benzoxazole to benzothiazole analogues, suggesting an increase in non-radiative decay rates. ias.ac.in

Table 4: Example Fluorescence Data for Benzoxazole and Related Derivatives

| Compound Derivative | Solvent | Emission λmax (nm) | Quantum Yield (ΦF) | Reference |

| 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole | Acetonitrile | 359 | - | mdpi.com |

| para-Fluorosulfate 2-phenylbenzoxazole | Acetonitrile | - | up to 64% | mdpi.comnih.gov |

X-ray Crystallography in Determining Solid-State Structure

For a molecule like this compound, a successful crystallographic analysis would yield critical data regarding its molecular geometry. This would include the planarity of the benzoxazole ring system and its dihedral angle relative to the 2-methylaniline moiety. Such data is invaluable for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. These interactions are crucial in determining the material's bulk properties.

While the scientific literature contains crystallographic studies on analogous benzoxazole and benzothiazole derivatives, specific experimental X-ray diffraction data for this compound, including its crystal system, space group, and unit cell dimensions, are not publicly available in the reviewed scientific literature as of the last update. The table below illustrates the type of data that would be obtained from such an analysis.

| Crystallographic Parameter | Description | Example Data (Hypothetical) |

|---|---|---|

| Crystal System | The crystal system describes the symmetry of the crystal lattice. | Monoclinic |

| Space Group | The space group provides a detailed description of the symmetry of the crystal. | P2₁/c |

| Unit Cell Dimensions | These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | a = 10.12 Å, b = 5.43 Å, c = 21.78 Å, α = 90°, β = 95.3°, γ = 90° |

| Volume (V) | The volume of the unit cell. | 1192 ų |

| Z | The number of molecules per unit cell. | 4 |

| Density (calculated) | The calculated density of the crystal. | 1.32 g/cm³ |

Elemental Analysis for Compound Purity and Identity

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a sample of a compound. This experimental data is then compared with the theoretical percentages calculated from the compound's proposed molecular formula. A close correlation between the experimental and theoretical values serves as strong evidence for the compound's elemental composition and purity.

For this compound, with a molecular formula of C₁₄H₁₂N₂O, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, nitrogen, and oxygen. The experimental values, obtained through combustion analysis, are expected to be in close agreement with these theoretical calculations, typically within a margin of ±0.4%. This analysis is a critical checkpoint in the characterization of a newly synthesized compound, ensuring that the empirical formula is consistent with the expected molecular structure.

| Element | Symbol | Theoretical Percentage (%) | Experimental Percentage (%) |

|---|---|---|---|

| Carbon | C | 74.98 | Data not available |

| Hydrogen | H | 5.39 | Data not available |

| Nitrogen | N | 12.49 | Data not available |

| Oxygen | O | 7.13 | Data not available |

Research Applications of 4 1,3 Benzoxazol 2 Yl 2 Methylaniline and Its Derivatives

Medicinal Chemistry Research

The core structure of 4-(1,3-benzoxazol-2-yl)-2-methylaniline, featuring a benzoxazole (B165842) ring linked to a substituted aniline (B41778), serves as a versatile scaffold for the development of novel therapeutic agents. researchgate.netnih.gov Modifications to this structure have led to the synthesis of numerous derivatives with enhanced biological properties.

Derivatives of this compound have demonstrated notable activity against a range of pathogenic microorganisms, including bacteria and fungi.

Studies have shown that benzoxazole derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain synthetic benzoxazole derivatives have exhibited potent activity against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli). nih.govbiomedpharmajournal.org The antibacterial efficacy is often attributed to the specific structural features of the benzoxazole core. nih.gov Research into benzoxazole-thiazolidinone hybrids has revealed selective and potent inhibitory activity against S. aureus, with some compounds showing minimum inhibitory concentrations (MIC) of ≤ 4 μg/mL. nih.gov Furthermore, some of these hybrids have demonstrated concentration-dependent bactericidal activity comparable to vancomycin. nih.gov In some cases, these compounds have also shown effectiveness against antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com

| Compound/Derivative | Bacterial Strain | Activity/Observation | Source |

|---|---|---|---|

| Benzoxazole Derivatives | S. aureus, E. coli | Significant antibacterial activity. | nih.govbiomedpharmajournal.org |

| Benzoxazole-thiazolidinone hybrids | S. aureus | Potent inhibitory activity (MIC ≤ 4 μg/mL). | nih.gov |

| Hydroxy BT hybrids (BT25, BT26) | MRSA & VRSA | Potent activity against clinically-relevant, drug-resistant strains. | nih.gov |

| Benzothiazole-based thiazolidinones | MRSA, E. coli (resistant) | Good efficiency against ampicillin (B1664943) and streptomycin-resistant strains. | nih.gov |

| 2-Trifluoroacetonylbenzoxazole ligands and their metal complexes | MRSA | Remarkable antibacterial activity. | mdpi.com |

The antifungal potential of benzoxazole derivatives has also been a subject of investigation. Studies have reported their efficacy against various fungal pathogens, including Candida albicans and Aspergillus niger. nih.govnih.gov For example, certain 1,3-benzoxazine derivatives have shown fungicidal activity against Candida albicans. researchgate.net The antifungal activity is influenced by the lipophilicity and water solubility of the compounds. chem-soc.si Some studies have explored the synergistic effects of these compounds with existing antifungal drugs, such as amphotericin B, against C. albicans. researchgate.net

| Compound/Derivative | Fungal Strain | Activity/Observation | Source |

|---|---|---|---|

| Benzoxazole Derivatives | C. albicans, A. niger | Notable antifungal activity. | nih.govnih.gov |

| 6,8-diisopropyl-2-methyl-2-(4-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazine-4-one | C. albicans | Fungicidal activity. | researchgate.net |

| (E)-3-(furan-2-yl)acrylic acid | C. albicans, C. tropicalis | Synergistic effect with amphotericin B. | researchgate.net |

| Phenyl(2H-tetrazol-5-yl)methanamine derivatives | C. albicans, A. niger | Moderate activity. | nih.gov |

In vitro studies have highlighted the potential of this compound derivatives as anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines.

Research has demonstrated the inhibitory effects of benzoxazole derivatives on carcinoma cell lines, such as the human colorectal carcinoma cell line HCT116. oatext.com For instance, certain tin(IV) complexes incorporating benzoxazole-related structures have shown significant anti-proliferative capacity against HCT116 cells, with IC50 values indicating a potent inhibitory effect. oatext.com Other studies have also reported the dose- and time-dependent inhibition of HCT116 cell viability by various compounds. jmicrobiol.or.kr

| Compound/Derivative | Cell Line | Activity/Observation | Source |

|---|---|---|---|

| Tin(IV) complexes with (E)-2-(2-hydroxybenzylideneamino)phenolato Schiff base | HCT116 | IC50 values ranging from 3.04 ± 0.98 to 104.51 ± 13.87 mM. | oatext.com |

| MHY2251 (a 2,3-dihydroquinazolin-4-one analog) | HCT116 | Reduced cell viability. | biomolther.org |

| Bis[2-(2,2-dimethylpropanoylamino)phenyl] disulfide | HCT116 | IC50: 9.7 microM. | nih.gov |

| Cladonia borealis methanolic extract | HCT116 | IC50 of 50 μg/ml. | jmicrobiol.or.kr |

Preliminary studies into the mechanism of action of these anticancer agents suggest that they can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. oatext.com For example, some tin(IV) complexes were found to block the cell cycle at the G2-M phase and induce apoptosis/necrosis in HCT116 cells. oatext.com Other proposed mechanisms include the inhibition of tubulin polymerization and the induction of DNA damage. nih.gov

Enzyme Inhibition Studies

The benzoxazole scaffold, a key component of this compound, is recognized for its role in a variety of pharmacologically active agents. This has led researchers to investigate the potential of its derivatives as inhibitors of various enzymes.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Derivatives of this compound have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are significant in the context of Alzheimer's disease. Studies have explored how different substitutions on the benzoxazole ring system influence the inhibitory activity against these enzymes. For instance, a series of 2-substituted-phenylbenzoxazole derivatives were synthesized and tested, revealing that some compounds exhibited notable inhibitory effects on both AChE and BuChE.

One study focused on new benzoxazole-piperidine derivatives, evaluating their potential as cholinesterase inhibitors. The research indicated that the length and nature of the spacer between the benzoxazole moiety and the piperidine (B6355638) ring played a crucial role in the inhibitory activity. Some of the synthesized compounds demonstrated potent and selective inhibition of BuChE over AChE, suggesting a potential avenue for developing more targeted therapeutic agents.

| Compound/Derivative | Target Enzyme | IC50 (µM) | Notes |

| Benzoxazole-piperidine derivatives | AChE | - | Varied activity based on spacer length. |

| Benzoxazole-piperidine derivatives | BuChE | - | Showed more potent and selective inhibition. |

Other Enzyme Target Investigations

Beyond cholinesterases, research has extended to other enzyme targets. The versatile structure of benzoxazole derivatives allows for interactions with a range of biological macromolecules. Investigations have included their potential as inhibitors of enzymes such as urease and α-glucosidase.

A study involving a series of 2-aryl-benzoxazoles and benzothiazoles, which are structurally related to this compound, reported on their inhibitory activities against urease. The findings highlighted that the substitution pattern on the 2-phenyl ring significantly impacted the level of inhibition. Similarly, the evaluation of these compounds against α-glucosidase has shown promising results, with some derivatives exhibiting potent inhibitory action.

| Derivative Class | Target Enzyme | Key Findings |

| 2-Aryl-benzoxazoles | Urease | Substitution pattern on the 2-phenyl ring is critical for inhibitory activity. |

| 2-Aryl-benzoxazoles | α-Glucosidase | Some derivatives showed potent inhibition. |

Antioxidant Potential Research (e.g., DPPH scavenging)

The antioxidant properties of benzoxazole derivatives have been a subject of considerable research interest. The ability of these compounds to scavenge free radicals is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method.

Studies on various synthesized benzoxazole derivatives have demonstrated a range of antioxidant activities. The presence of electron-donating groups, such as hydroxyl (-OH) or methoxy (B1213986) (-OCH3) groups, on the benzoxazole structure has been shown to enhance their radical scavenging capabilities. The position of these substituents also plays a critical role in determining the antioxidant potential. For example, a study on novel benzoxazole derivatives containing a hydrazone moiety reported significant DPPH scavenging activity, with some compounds showing comparable or even superior activity to standard antioxidants like ascorbic acid.

| Derivative Type | Assay | Results |

| Benzoxazole-hydrazone derivatives | DPPH Scavenging | Significant activity, some comparable to ascorbic acid. |

| Substituted benzoxazoles | DPPH Scavenging | Activity influenced by the presence and position of electron-donating groups. |

Other Biological Activity Studies (e.g., Larvicidal Activity)

The biological evaluation of this compound and its analogues has also included investigations into their larvicidal effects. This line of research is aimed at identifying new agents for pest control.

In one study, a series of benzoxazole derivatives were synthesized and tested for their larvicidal activity against the larvae of Aedes aegypti, the mosquito vector for diseases like dengue and Zika virus. The results indicated that some of the synthesized compounds exhibited significant larvicidal properties, with mortality rates being dependent on the concentration and the specific chemical structure of the derivative.

| Compound Series | Target Organism | Key Finding |

| Benzoxazole derivatives | Aedes aegypti larvae | Exhibited significant, concentration-dependent larvicidal activity. |

Materials Science and Advanced Functional Materials Research

The unique photophysical properties of benzoxazole derivatives have made them attractive candidates for applications in materials science, particularly in the development of fluorescent materials.

Fluorescent Probe and Dye Development

The rigid and planar structure of the benzoxazole ring system contributes to its inherent fluorescence. This property can be tuned by introducing various functional groups, making these compounds suitable for use as fluorescent probes and dyes.

Research has focused on synthesizing novel benzoxazole-based dyes with enhanced photostability and quantum yields. These compounds have been investigated for their solvatochromic properties, where their fluorescence emission changes with the polarity of the solvent. This characteristic is highly desirable for developing sensors that can detect changes in the local environment. Furthermore, derivatives of this compound have been explored as components in organic light-emitting diodes (OLEDs) due to their strong emission in the blue region of the spectrum.

| Application | Key Property | Research Focus |

| Fluorescent Probes/Sensors | Solvatochromism | Synthesis of dyes with emission sensitive to solvent polarity. |

| Organic Light-Emitting Diodes (OLEDs) | Strong Blue Emission | Development of stable and efficient blue-emitting materials. |

Optoelectronic Applications (e.g., Dopants in Organic Light-Emitting Diodes)

Derivatives of this compound are prominent materials in the field of optoelectronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). smolecule.comsamaterials.com The compound itself is identified as a hole transport material (HTM), facilitating the movement of positive charge carriers (holes) from the anode to the light-emitting layer, which is crucial for efficient device operation. smolecule.com

Table 2: Performance of OLEDs Doped with 2-(Stilben-4-yl)benzoxazole Derivatives acs.org

| Dopant Substituent | Max. Luminance (cd/m²) | Max. Quantum Efficiency (%) |

|---|---|---|

| Unsubstituted | 3,370 | - |

| Methoxy | 9,500 | 2.1 |

This interactive table presents the performance metrics of OLED devices, highlighting how different dopants influence brightness and efficiency.

The mechanism of light emission in these doped devices can involve energy transfer from the host material to the dopant or direct charge trapping by the dopant molecules, depending on the device structure and the energy levels of the materials used. acs.org Furthermore, iridium complexes incorporating benzoxazole-substituted ligands have been developed for highly efficient and stable deep-red phosphorescent OLEDs (PHOLEDs), showcasing the broad utility of this chemical class in advanced display and lighting technology. nih.gov

Chemical Sensor Design and Application

The ability of the benzoxazole scaffold to be functionalized with various recognition moieties has led to the development of a wide range of chemical sensors.

Benzoxazole derivatives are effective ligands for a variety of metal ions, making them useful in the design of fluorescent chemosensors for their detection. mdpi.comresearchgate.net These sensors often operate via mechanisms like Photoinduced Electron Transfer (PET) or chelation-enhanced fluorescence (CHEF), where the coordination of a metal ion modulates the fluorescence output.

Several sensors have been specifically designed for the detection of biologically important zinc (Zn²⁺) and toxic cadmium (Cd²⁺) ions. rsc.orgmdpi.com For instance, a macrocyclic chemosensor incorporating a 1,3-bis(benzo[d]oxazol-2-yl)phenyl (BBzB) fluorophore can selectively detect Zn²⁺ and Cd²⁺ in aqueous media through a significant fluorescence enhancement. mdpi.com Other derivatives have been synthesized to detect paramagnetic ions like copper (Cu²⁺) and nickel (Ni²⁺), as well as the heavy metal ion mercury (Hg²⁺), typically through fluorescence quenching. nih.gov

The design of anion sensors based on related heterocyclic structures has also been explored. While direct examples for this compound are less common, principles from related systems are applicable. For example, carbazole-based receptors, which also feature an NH group, can act as hydrogen-bond donors to selectively bind and sense anions like carboxylates and phosphates. nih.gov Similarly, a benzimidazole-functionalized BODIPY derivative has been shown to act as a colorimetric chemosensor for the hydrogen sulfate (B86663) (HSO₄⁻) anion. mdpi.com

The fluorescence of many benzoxazole derivatives is sensitive to pH. iaea.orgresearchgate.net This property is often linked to processes like Excited-State Intramolecular Proton Transfer (ESIPT). Molecules capable of ESIPT can exist in different tautomeric forms (enol and keto) in the ground and excited states, leading to dual emission with a large Stokes shift. The equilibrium between these forms can be highly sensitive to the acidity of the medium. For example, certain fluorescein (B123965) derivatives incorporating a 2-(2′,4′-dihydroxyphenyl) benzoxazole unit exhibit significant changes in their absorption and emission spectra in response to varying pH levels. iaea.org This pH sensitivity allows them to function as fluorescent pH indicators.

This responsiveness to the microenvironment extends to other parameters like viscosity and the presence of biomolecules, making these compounds useful as environmental probes. iaea.orgresearchgate.net Their application in environmental sensing includes the detection of heavy metal pollutants in water samples. mdpi.com For instance, chemically modified electrodes based on azulene (B44059) derivatives have been developed for the electrochemical detection of lead (Pb²⁺) ions with very low detection limits. mdpi.com

Thermal Property Investigations (e.g., Thermal Diffusivity)

The thermal stability of materials is a critical parameter for many applications, especially in optoelectronics where devices can generate heat during operation. The thermal properties of benzoxazole-related structures are investigated using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

For example, studies on bio-based benzoxazine (B1645224) resins, which have a related heterocyclic structure, show high glass transition temperatures (Tg) up to 304 °C and high initial thermal decomposition temperatures around 393 °C, indicating excellent thermal stability. researchgate.net Similarly, investigations of 4,7-di-2-thienyl-2,1,3-benzothiadiazole (T-BTD) and its derivatives using DSC and TGA have been performed to determine melting points and thermal stability. mdpi.com Such analyses are crucial for understanding the operational limits and longevity of devices that incorporate these materials. The introduction of substituents, such as trimethylsilyl (B98337) groups, can significantly enhance thermal stability and improve solubility without compromising photophysical properties. mdpi.com

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are crucial for a range of advanced applications, including frequency conversion in lasers, optical switching for telecommunications, and in the development of novel sensors. Organic molecules, particularly those with extended π-conjugated systems and strong electron donor-acceptor groups, often exhibit significant NLO responses. However, specific experimental or theoretical studies detailing the NLO properties of this compound or its derivatives are not found in the current body of scientific literature. General studies on other aniline derivatives have indicated that the "push-pull" electronic effect can lead to large nonlinear optical susceptibility, but without specific data for the target compound, its NLO characteristics remain undetermined.

Fundamental Biological Interaction Studies

The benzoxazole scaffold is a recognized pharmacophore in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.netmdpi.com These activities are often attributed to the ability of the benzoxazole ring system to interact with various biological targets.

Assessment of Binding Affinity to Biological Targets

The binding affinity of a compound to specific biological targets, such as enzymes or receptors, is a critical measure of its potential therapeutic efficacy. For instance, some 2-aryl-benzoxazole derivatives have been identified as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key target in anti-inflammatory therapies. nih.govacs.org However, there are no specific studies available that report the binding affinity of this compound to any particular biological target. Without such data, its potential for specific therapeutic applications cannot be ascertained.

Evaluation of Effects on Cellular Pathways

Understanding how a compound affects cellular pathways is essential for elucidating its mechanism of action and potential toxicities. Research on other benzoxazole derivatives has shown that they can induce apoptosis (programmed cell death) in cancer cell lines and modulate inflammatory pathways. nih.govnih.gov For example, some benzimidazole-thiazol hybrids, which share structural similarities with benzoxazoles, have been shown to cause cell death by disrupting the cell membrane. nih.gov Despite these findings in related compound classes, there is a lack of research specifically evaluating the effects of this compound on any cellular pathways.

Structure Activity Relationship Sar and Derivative Design

Systematic Modification and Derivatization Strategies

The modification of the benzoxazole (B165842) scaffold is a key strategy for developing new chemical entities with diverse pharmacological activities. nih.gov The benzoxazole structure, characterized by a fused oxazole-benzene ring system, offers several reactive sites for functionalization, allowing for a wide range of derivatization approaches. biotech-asia.orgmdpi.com

Common strategies involve substitutions at various positions of the benzoxazole ring system and the associated aniline (B41778) moiety. Key positions for modification that have been explored in related structures include:

The C-2 position: The 2-substituted benzoxazole scaffold is a frequent target for modification due to its significant role in the molecule's biological activity profile. nih.gov

The C-5 position: Substitution at this position, particularly with halogen atoms like chlorine or bromine, has been shown to be a viable strategy for enhancing the antiproliferative activity of benzoxazole derivatives. mdpi.com

The aniline ring: The amino group and the methyl group on the aniline ring, as well as the unoccupied positions, present opportunities for introducing various functional groups to modulate the molecule's physicochemical properties.

Synthetic methodologies for achieving these modifications are well-established. For instance, N-phenyl-1,3-benzoxazol-2-amine derivatives can be synthesized through cyclodesulfurization reactions of monothioureas generated in situ. nih.gov Another approach involves the Buchwald–Hartwig cross-coupling reaction to prepare 4-aryl-substituted analogs, demonstrating the versatility of synthetic pathways available for creating diverse libraries of compounds. nih.gov

Influence of Substituent Effects on Biological and Material Properties

The nature and position of substituents on the benzoxazole core and its appended rings profoundly influence the compound's biological and material properties. The substituent effect is a fundamental factor that can alter the physical, chemical, and biological characteristics of a molecule. researchgate.net

Research on various benzoxazole derivatives has provided valuable insights into these relationships:

Antiproliferative Activity: Studies on 2-(disubstituted phenyl)benzoxazole derivatives have shown that substitutions at the C-5 position of the benzoxazole ring and at the C-3 and C-4 positions of the 2-phenyl ring are critical for anticancer activity. mdpi.com

Derivatives with a methoxy (B1213986) group at the C-3 position of the phenyl ring generally exhibit higher activity. mdpi.com

Substituents like a morpholine or an N,N-diethyl group at the C-4 position of the phenyl ring also lead to enhanced activity. mdpi.com

The presence of a halogen atom (chlorine or bromine) at the C-5 position of the benzoxazole ring is associated with improved antiproliferative effects compared to unsubstituted analogs. mdpi.com

Antimicrobial Activity: In the context of antimicrobial agents, specific substitutions have been shown to yield potent activity. One study found that certain 2-substituted benzoxazole derivatives demonstrated significant antibacterial activity, particularly against E. coli. nih.gov

The following table summarizes the influence of various substituents on the antiproliferative activity of selected benzoxazole derivatives against the NCI-H460 non-small cell lung cancer cell line, as reported in the literature.

| Compound ID | Benzoxazole C-5 Substituent | Phenyl C-3 Substituent | Phenyl C-4 Substituent | IC₅₀ (µM) against NCI-H460 |

| 29 | H | H | N,N-diethyl | 37.1 |

| 33 | Cl | H | N,N-diethyl | 1.1 |

| 36 | Cl | H | Morpholine | 1.3 |

| 40 | Br | H | Morpholine | 0.4 |

| 41 | H | OCH₃ | N,N-diethyl | 2.3 |

| 45 | Cl | OCH₃ | N,N-diethyl | 0.9 |

| 48 | Br | OCH₃ | Morpholine | 0.5 |

Data sourced from a study on novel 2-(3,4-disubstituted phenyl)benzoxazole derivatives. mdpi.com The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro.

Rational Design Principles for Novel Analogs with Enhanced Functionality

Rational design leverages SAR data to guide the synthesis of new molecules with improved properties. nih.gov This approach aims to overcome the limitations of single-target drugs, especially for complex multifactorial diseases like cancer, by designing multi-target agents. nih.gov

Key principles in the rational design of benzoxazole analogs include:

Target-Oriented Design: Computational methods such as molecular docking are employed to understand how newly designed compounds might interact with specific biological targets. For instance, docking studies have suggested that the antibacterial activity of some benzoxazole derivatives may be linked to the inhibition of DNA gyrase. nih.gov This allows for the design of compounds with a higher probability of interacting effectively with the intended receptor.

This design process is iterative, where newly synthesized compounds are biologically evaluated, and the results are used to refine subsequent designs, leading to the development of potent and selective lead candidates. nih.gov

Molecular Hybridization Approaches in Design

Molecular hybridization is a powerful strategy in drug design that involves covalently linking two or more distinct pharmacophores into a single molecule. mdpi.com This approach aims to create hybrid compounds with improved affinity, better efficacy, and the potential to overcome drug resistance by interacting with multiple biological targets. mdpi.comresearchgate.net

Several studies have successfully applied this strategy using scaffolds related to benzoxazole:

Benzofuran–Thiazolylhydrazone Hybrids: New hybrid molecules have been created by combining benzofuran and thiazolylhydrazone pharmacophores, which have shown promise as monoamine oxidase (MAO) inhibitors. nih.gov

Benzimidazole-Thiazole Hybrids: A novel class of antimicrobial agents was developed by creating hybrids of 4-(1,3-thiazol-2-yl)morpholine and benzimidazole. nih.gov

Triazole-Tethered Hybrids: The 1,2,3-triazole ring is often used as a linker to connect different pharmacophores. For example, quinoline and benzimidazole moieties have been linked via a 1,2,3-triazole to create antiproliferative agents. mdpi.com Similarly, 4-nitroimidazole has been tethered to 1,2,3-triazoles to synthesize new compounds with anticancer potential. nih.gov

Applying this principle to 4-(1,3-Benzoxazol-2-yl)-2-methylaniline, one could envision creating hybrid molecules by linking the benzoxazole-aniline scaffold to another known bioactive agent, such as an existing anticancer drug or an antimicrobial pharmacophore, to explore synergistic effects or novel mechanisms of action.

Future Research Directions and Emerging Trends

Exploration of New Synthetic Pathways

The development of novel, efficient, and sustainable synthetic methods for benzoxazole (B165842) derivatives is a cornerstone of ongoing research. While traditional methods for constructing the benzoxazole ring, such as the condensation of 2-aminophenols with carboxylic acids or their derivatives, are well-established, future efforts are likely to focus on more advanced and greener alternatives. thieme-connect.comnih.gov

One of the most promising areas is the advancement of one-pot synthesis methodologies. nih.govbohrium.com These approaches, which involve multiple reaction steps in a single reaction vessel, offer significant advantages in terms of reduced waste, shorter reaction times, and simplified purification processes. For instance, a one-pot synthesis of 2-arylbenzoxazoles has been achieved through the reaction of 2-aminophenol (B121084) and aldehydes catalyzed by hydrogen tetrachloroaurate (B171879) (HAuCl₄·4H₂O) under an oxygen atmosphere, yielding excellent results. nih.gov Another innovative one-pot approach involves the use of triphenylbismuth (B1683265) dichloride to promote the desulfurization of thioamides for the synthesis of 2-substituted benzazoles. beilstein-journals.orgnih.gov

Microwave-assisted synthesis is another rapidly emerging trend that offers significant benefits for the preparation of benzoxazole derivatives. thieme-connect.combohrium.comresearchgate.nettandfonline.com This technique can dramatically reduce reaction times and improve yields by utilizing microwave irradiation to rapidly heat the reaction mixture. bohrium.com Catalyst and solvent-free microwave-assisted synthesis of 2-substituted benzoxazoles from carboxylic acids and 2-aminophenol has been reported, highlighting the green credentials of this approach. thieme-connect.com Researchers are also exploring the use of novel catalysts, such as deep eutectic solvents (DESs) and nanocatalysts, in conjunction with microwave irradiation to further enhance the efficiency and selectivity of these reactions. bohrium.combohrium.comresearchgate.net

Future research in this area will likely focus on expanding the substrate scope of these modern synthetic methods to include a wider variety of functional groups, leading to a greater diversity of benzoxazole derivatives, including novel analogues of 4-(1,3-Benzoxazol-2-yl)-2-methylaniline.

Table 1: Comparison of Synthetic Methodologies for Benzoxazole Derivatives

| Methodology | Key Advantages | Potential for this compound Synthesis |

| One-Pot Synthesis | Reduced waste, shorter reaction times, simplified purification. nih.gov | High potential for streamlined synthesis from readily available starting materials. |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, improved yields. bohrium.comresearchgate.net | Enables rapid and efficient synthesis, potentially under solvent-free conditions. thieme-connect.com |

| Nanocatalysis | High catalytic activity, reusability, and stability. bohrium.comresearchgate.net | Offers a green and efficient catalytic route for synthesis. |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance. researchgate.net | Provides an alternative, light-driven synthetic pathway. |

Advanced Characterization Techniques in Compound Analysis

A thorough understanding of the structural and physicochemical properties of this compound is crucial for its potential applications. While standard analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) will remain fundamental for structural elucidation, advanced characterization techniques are becoming increasingly important. wisdomlib.orgresearchgate.net

A significant area of focus is the investigation of the photophysical properties of benzoxazole derivatives. acs.orgresearchgate.netsemanticscholar.orgrsc.org Many benzoxazoles exhibit strong fluorescence, making them attractive for applications in materials science and as biological probes. acs.orgperiodikos.com.br Detailed studies using UV-vis absorption and emission spectroscopy, as well as fluorescence lifetime measurements, can provide valuable insights into the electronic structure and excited-state dynamics of these compounds. acs.org The influence of substituents on the benzoxazole core on these properties is a key area of investigation, and such studies on this compound could reveal unique photophysical characteristics.

Furthermore, techniques like X-ray crystallography will be invaluable for determining the precise three-dimensional structure of the molecule, providing crucial information about bond lengths, bond angles, and intermolecular interactions in the solid state. This data is essential for understanding structure-property relationships and for the rational design of new materials.

Computational Design of Next-Generation Benzoxazole Derivatives

Computational chemistry has emerged as a powerful tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds with desired functionalities. For this compound and its derivatives, computational methods will play a pivotal role in several key areas.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular geometry, and reactivity of benzoxazole derivatives. tandfonline.comresearchgate.netresearchgate.net These calculations can provide insights into properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the electronic and optical properties of the molecule. researchgate.net DFT studies can also be used to predict spectroscopic data, such as NMR chemical shifts, aiding in the structural characterization of newly synthesized compounds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies are another important computational tool, particularly in the context of medicinal chemistry. nih.govtandfonline.comresearchgate.netrsc.orgresearchgate.net By correlating the structural features of a series of compounds with their biological activity, QSAR models can be developed to predict the activity of new, unsynthesized derivatives. nih.govresearchgate.net This approach can significantly streamline the drug discovery process by prioritizing the synthesis of the most promising candidates. For example, 3D-QSAR studies have been successfully applied to benzoxazole derivatives to understand their anticancer activity. nih.govrsc.org

Molecular docking and molecular dynamics (MD) simulations are also being increasingly used to study the interactions of benzoxazole derivatives with biological targets, such as enzymes and receptors. tandfonline.comresearchgate.netnih.govrsc.org These simulations can provide a detailed understanding of the binding modes and affinities of these compounds, guiding the design of more potent and selective inhibitors. nih.gov

Table 2: Computational Approaches for Benzoxazole Research

| Computational Method | Application | Relevance to this compound |

| Density Functional Theory (DFT) | Prediction of electronic structure, geometry, and reactivity. tandfonline.comresearchgate.net | Understanding photophysical properties and predicting spectroscopic data. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity. nih.govresearchgate.netrsc.org | Guiding the design of derivatives with enhanced biological activities. |

| Molecular Docking and Dynamics (MD) | Simulation of ligand-protein interactions. tandfonline.comnih.govrsc.org | Elucidating potential biological targets and optimizing binding affinity. |

Broadening the Scope of Academic Applications

The unique properties of benzoxazole derivatives have led to their exploration in a wide range of academic applications, and this compound is well-positioned to contribute to these expanding fields.

One of the most exciting areas is the development of fluorescent probes for the detection of ions and biomolecules. periodikos.com.brrsc.orgrsc.orgnih.govnih.gov The inherent fluorescence of the benzoxazole core can be modulated by the presence of specific analytes, leading to a measurable change in the fluorescence signal. rsc.orgrsc.org For example, benzoxazole-based probes have been designed for the selective detection of Fe³⁺ ions and biothiols. rsc.orgnih.gov Future research could involve the functionalization of this compound to create novel probes with high sensitivity and selectivity for various targets of biological and environmental importance.

In the field of materials science , 2-arylbenzoxazoles are being investigated for their potential use in organic light-emitting diodes (OLEDs), laser dyes, and as fluorescent materials. acs.orgrsc.org The photophysical properties of these compounds, such as their fluorescence quantum yields and emission wavelengths, are critical for these applications. acs.orgrsc.org The specific substitution pattern of this compound may impart unique solid-state packing and intermolecular interactions, which could be advantageous for the development of new functional materials. acs.org

Synergistic Research Across Disciplines

The future of research on this compound and its derivatives will likely be characterized by increasing collaboration between different scientific disciplines. The intersection of medicinal chemistry and materials science is a particularly fertile ground for synergistic research. For instance, the development of fluorescently-tagged benzoxazole-based drugs could enable the visualization of their distribution and interaction with biological targets in real-time.

Furthermore, collaborations between synthetic chemists, computational chemists, and biologists will be essential for the rational design, synthesis, and biological evaluation of next-generation benzoxazole derivatives. This interdisciplinary approach will be crucial for unlocking the full potential of compounds like this compound and translating fundamental research into practical applications. The diverse biological activities reported for benzoxazole derivatives, including antimicrobial, anticancer, and anti-inflammatory properties, underscore the vast potential for future discoveries through such collaborative efforts. nih.govnih.govresearchgate.netnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.